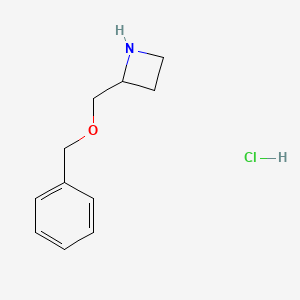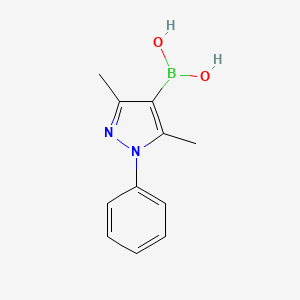![molecular formula C13H14N2O B11891720 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine CAS No. 1201784-82-8](/img/structure/B11891720.png)
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various agents, including acids or bases, and often requires controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinases such as casein kinase 2 and glycogen synthase kinase-3beta, which play roles in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[D]isoxazol-5-amine: Lacks the phenyl group, which may affect its biological activity.
3-Phenylisoxazole: Similar structure but lacks the tetrahydrobenzo ring, leading to different chemical properties.
Uniqueness
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the phenyl group and the tetrahydrobenzo ring enhances its potential as a versatile compound in various applications .
Properties
CAS No. |
1201784-82-8 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 |
InChI Key |
VQVYZQACSBVNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)
![6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11891665.png)

![5-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11891670.png)


![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)





